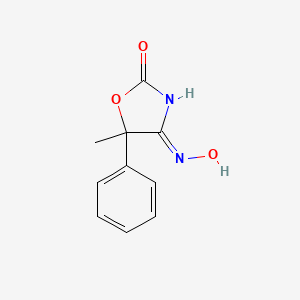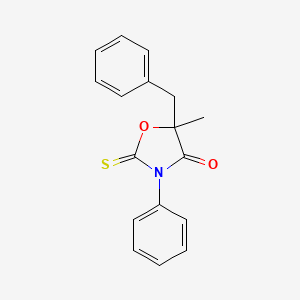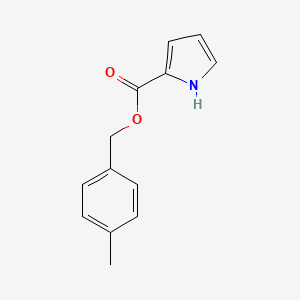![molecular formula C11H12N4O B12887982 4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920961-36-0](/img/structure/B12887982.png)
4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure containing both pyrrole and pyridine rings, and a cyclopropylamino group attached to the nitrogen atom. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.
Amidation: The final step involves the amidation of the carboxylic acid group to form the carboxamide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolo[2,3-b]pyridine core.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, as a JAK1 inhibitor, it binds to the ATP-binding site of JAK1, preventing its activation and subsequent phosphorylation of downstream signaling molecules . This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses and inflammation .
Vergleich Mit ähnlichen Verbindungen
4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide can be compared with other similar compounds, such as:
4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide: This compound also targets JAK1 but lacks the cyclopropylamino group, which may affect its selectivity and potency.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar bicyclic structure but differ in the specific functional groups attached, leading to variations in their biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds have a different nitrogen arrangement in the ring structure and exhibit a wide range of pharmacological activities.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
920961-36-0 |
|---|---|
Molekularformel |
C11H12N4O |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
4-(cyclopropylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C11H12N4O/c12-10(16)8-5-14-11-7(3-4-13-11)9(8)15-6-1-2-6/h3-6H,1-2H2,(H2,12,16)(H2,13,14,15) |
InChI-Schlüssel |
KHVASZCEDOGQHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=C3C=CNC3=NC=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)




![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)


